molecular formula C23H24N2O4S B5037308 N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide

カタログ番号 B5037308
分子量: 424.5 g/mol
InChIキー: GORQAFKUEQJDJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as Etoricoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain, fever, and inflammation.

作用機序

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain, fever, and inflammation. By blocking the production of these prostaglandins, etoricoxib reduces pain and inflammation in patients with arthritis and other inflammatory conditions.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have several biochemical and physiological effects in addition to its anti-inflammatory properties. In a study on healthy volunteers, etoricoxib was found to reduce the production of interleukin-6, a cytokine that is involved in the inflammatory response. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to reduce platelet aggregation, which may contribute to its cardiovascular safety profile.

実験室実験の利点と制限

One advantage of etoricoxib is its selective inhibition of the COX-2 enzyme, which reduces the risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs. However, etoricoxib may still cause cardiovascular side effects, particularly in patients with pre-existing cardiovascular disease. Additionally, etoricoxib is not recommended for use in patients with severe hepatic impairment.

将来の方向性

There are several future directions for research on etoricoxib. One area of interest is the potential use of etoricoxib in the treatment of cancer. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to inhibit the growth of several types of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of interest is the potential use of etoricoxib in the treatment of Alzheimer's disease. N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to reduce the production of amyloid-beta, a protein that is involved in the development of Alzheimer's disease, in vitro. Further studies are needed to determine whether etoricoxib can be used to treat Alzheimer's disease in humans.

合成法

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is synthesized through a multi-step process starting with the reaction of 2-ethylphenol with ethyl chloroacetate to form ethyl 2-ethylphenylacetate. The resulting compound is then reacted with 4-chloro-3-nitrobenzenesulfonamide to form N-(2-ethylphenyl)-2-(4-chloro-3-nitrobenzenesulfonamido)acetamide. This compound is then reduced to N-(2-ethylphenyl)-2-(4-chloro-3-aminobenzenesulfonamido)acetamide, which is subsequently reacted with 4-[(4-methylphenyl)amino]phenol to form N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide.

科学的研究の応用

N-(2-ethylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been extensively studied for its effectiveness in treating various types of arthritis and other inflammatory conditions. In a randomized controlled trial, etoricoxib was found to be more effective than naproxen in reducing pain and improving physical function in patients with osteoarthritis of the knee. Another study found that etoricoxib was effective in reducing pain and stiffness in patients with ankylosing spondylitis.

特性

IUPAC Name

N-(2-ethylphenyl)-2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-3-18-6-4-5-7-22(18)24-23(26)16-29-20-12-14-21(15-13-20)30(27,28)25-19-10-8-17(2)9-11-19/h4-15,25H,3,16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORQAFKUEQJDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。